molecular formula C17H19NO4 B6137546 N-(1,3-benzodioxol-5-ylmethyl)-5-isobutyl-2-furamide

N-(1,3-benzodioxol-5-ylmethyl)-5-isobutyl-2-furamide

Cat. No. B6137546
M. Wt: 301.34 g/mol
InChI Key: VZOWNBMSFQRTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-isobutyl-2-furamide, commonly known as ‘MDMB-Butinaca’ is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is a member of the indazole family of synthetic cannabinoids and is known for its high affinity for the CB1 receptor.

Mechanism of Action

MDMB-Butinaca acts as a potent agonist at the CB1 receptor, which is located in the brain and is responsible for the psychoactive effects of cannabinoids. When it binds to this receptor, it produces a range of effects, including altered perception, mood, and behavior.
Biochemical and Physiological Effects:
MDMB-Butinaca has been shown to produce a range of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature. It also produces a range of psychoactive effects, including altered perception, mood, and behavior.

Advantages and Limitations for Lab Experiments

MDMB-Butinaca has a number of advantages for use in lab experiments. It is a potent agonist at the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the brain. However, it also has a number of limitations, including its high potency and potential for abuse.

Future Directions

There are a number of future directions for research on MDMB-Butinaca. These include studying its effects on different receptors in the brain, as well as its potential for use in the treatment of certain medical conditions. Additionally, further research is needed to determine the long-term effects of use of this compound.

Synthesis Methods

The synthesis of MDMB-Butinaca involves the reaction of 5-isobutyl-2-furoic acid with 1,3-benzodioxole-5-carboxaldehyde in the presence of a Lewis acid catalyst. The resulting product is then reacted with an indazole derivative to produce the final compound.

Scientific Research Applications

MDMB-Butinaca has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This makes it a useful tool for studying the effects of cannabinoids on the brain.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-(2-methylpropyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11(2)7-13-4-6-15(22-13)17(19)18-9-12-3-5-14-16(8-12)21-10-20-14/h3-6,8,11H,7,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOWNBMSFQRTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(O1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199729
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-5-isobutyl-2-furamide

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